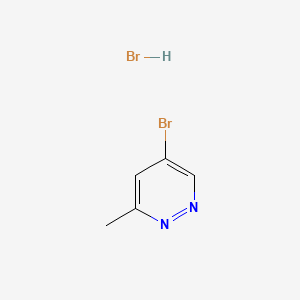

5-Bromo-3-methylpyridazinehydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6Br2N2 |

|---|---|

Molecular Weight |

253.92 g/mol |

IUPAC Name |

5-bromo-3-methylpyridazine;hydrobromide |

InChI |

InChI=1S/C5H5BrN2.BrH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3;1H |

InChI Key |

SEEHFGKULLMSLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=N1)Br.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 3 Methylpyridazinehydrobromide and Its Structural Analogues

Strategic Approaches to Pyridazine (B1198779) Ring Construction Precursors

The formation of the pyridazine core is a critical step in the synthesis of 5-Bromo-3-methylpyridazinehydrobromide. This section explores the key chemical transformations required to construct the necessary precursors.

Halogenation Pathways for Brominated Pyridazines

The introduction of a bromine atom at a specific position on the pyridazine ring is a pivotal step that significantly influences the compound's reactivity and potential applications. The regioselectivity of bromination is a key challenge in the synthesis of brominated pyridazines. Various brominating agents and reaction conditions are employed to achieve the desired substitution pattern.

For activated pyridazine systems, such as those bearing electron-donating groups, N-bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination. The choice of solvent can play a crucial role in the outcome of the reaction, with solvents like chloroform, carbon tetrachloride, and acetic acid being frequently utilized. In some cases, the use of a catalyst can enhance the selectivity and efficiency of the bromination process. For instance, the bromination of certain heterocyclic compounds can be influenced by the presence of Lewis acids or radical initiators.

A potential route to 5-bromo-3-methylpyridazine (B1155486) could involve the direct bromination of 3-methylpyridazine (B156695). However, this reaction may lead to a mixture of isomers, and achieving high regioselectivity for the 5-position can be challenging. The electron-donating nature of the methyl group at the 3-position would direct electrophilic substitution to the ortho and para positions (4- and 6-positions). Therefore, alternative strategies are often sought.

One such strategy is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromine atom. wikipedia.orgnih.govorganic-chemistry.org This method offers excellent regiocontrol. For the synthesis of 5-bromo-3-methylpyridazine, this would necessitate the preparation of 5-amino-3-methylpyridazine as a precursor. The amino group can then be converted to a diazonium salt, which is subsequently treated with a copper(I) bromide catalyst to yield the desired 5-bromo-3-methylpyridazine. wikipedia.orgnih.govorganic-chemistry.org A patent for the synthesis of a related compound, 3-bromo-5-methylpyridine, from 3-amino-5-methylpyridine (B1272045) using a similar diazotization-bromination sequence has been reported. patsnap.com

The table below summarizes various bromination methods for pyridine (B92270) and pyridazine derivatives, which can provide insights into potential pathways for the synthesis of 5-bromo-3-methylpyridazine.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

| 2-Aminopyridine | Bromine | Acetic Acid | 2-Amino-5-bromopyridine | 62-67 | orgsyn.org |

| 3-Amino-5-methylpyridine | Liquid Bromine, Sodium Nitrite | Acid | 3-Bromo-5-methylpyridine | - | patsnap.com |

| 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Mesitylmagnesium bromide | - | Selective bromine-magnesium exchange product | - | acs.org |

| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | - | Regioselectively brominated products | - | nih.gov |

Methylation Strategies on the Pyridazine Scaffold

The introduction of a methyl group onto the pyridazine ring is another crucial transformation in the synthesis of the target compound. While direct C-H methylation of pyridazine can be challenging and often lacks regioselectivity, several strategies can be employed to install a methyl group at the desired position.

One common approach involves the construction of the pyridazine ring from a precursor that already contains the methyl group. For instance, the condensation of a 1,4-dicarbonyl compound bearing a methyl group with hydrazine (B178648) or its derivatives is a well-established method for the synthesis of substituted pyridazines. chemtube3d.comliberty.eduresearchgate.net This approach ensures the presence of the methyl group at a specific position from the outset.

Another strategy involves the modification of a pre-existing functional group on the pyridazine ring. For example, a carboxylic acid or ester group can be reduced to a hydroxymethyl group, which can then be further converted to a methyl group. Alternatively, a halogenated pyridazine can undergo cross-coupling reactions with organometallic reagents, such as methylmagnesium bromide or methylboronic acid, in the presence of a suitable catalyst (e.g., palladium complexes) to introduce the methyl group.

Optimized Synthetic Routes to this compound

The synthesis of this compound is typically achieved through multi-step pathways that combine the strategic construction of the pyridazine ring with subsequent functional group manipulations.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis for this compound could commence with the synthesis of 3-methylpyridazine. This can be achieved through the condensation of a suitable 1,4-dicarbonyl precursor with hydrazine. chemtube3d.comliberty.eduresearchgate.net

Once 3-methylpyridazine is obtained, the next critical step is the regioselective introduction of the bromine atom at the 5-position. As direct bromination may lack the desired selectivity, an indirect approach via an amino-substituted intermediate is often preferred. This would involve the synthesis of 3-methyl-5-aminopyridazine.

The 3-methyl-5-aminopyridazine can then be subjected to a Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org In this reaction, the amino group is first converted to a diazonium salt by treatment with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a solution of copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, yielding 5-bromo-3-methylpyridazine.

Finally, the hydrobromide salt is prepared by treating a solution of the 5-bromo-3-methylpyridazine free base with hydrobromic acid. The salt then precipitates out of the solution and can be isolated and purified.

The efficiency and outcome of each step in the synthesis of this compound are highly dependent on the reaction conditions and the solvent system employed.

In the bromination step, the choice of solvent can significantly impact the regioselectivity. nih.gov For instance, in the bromination of some aromatic compounds, polar solvents may favor the formation of certain isomers over others. The solvent can influence the stability of the reaction intermediates and transition states, thereby directing the reaction towards a specific product. The polarity of the solvent has been noted to have a small effect on the reaction rate in some bromination reactions. nih.gov

The temperature and reaction time are also critical parameters that need to be carefully controlled. In many bromination reactions, lower temperatures are often employed to enhance selectivity and minimize the formation of byproducts.

The table below outlines the reaction conditions for the synthesis of a related compound, 3-bromo-5-methylpyridine, which may serve as a reference for the synthesis of 5-bromo-3-methylpyridazine.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Reference |

| Nitration | 3-nitro-5-chloropyridine, Diethyl malonate, Alkaline metal | Toluene | - | - | patsnap.com |

| Reduction | 3-nitro-5-methylpyridine, Pd/C | Methanol | - | - | patsnap.com |

| Bromination | 3-amino-5-methylpyridine, Liquid bromine, Sodium nitrite | Acid | -10 to 0 | - | patsnap.com |

In the Sandmeyer reaction, copper(I) bromide is the classic catalyst used to facilitate the conversion of the diazonium salt to the corresponding aryl bromide. wikipedia.orgnih.govorganic-chemistry.org The catalytic cycle is believed to involve single-electron transfer steps, leading to the formation of an aryl radical that then abstracts a bromine atom from the copper catalyst.

For cross-coupling reactions that could be employed to introduce the methyl group, palladium-based catalysts are widely used. For example, a Suzuki coupling reaction between a bromopyridazine and methylboronic acid would typically employ a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), along with a base. A patent for a related synthesis of pyridine derivatives mentions the use of Pd(PPh₃)₄ as a catalyst. mdpi.com

The development of more advanced catalyst systems, such as those employing specific ligands to tune the electronic and steric properties of the metal center, can lead to improved yields, higher selectivity, and milder reaction conditions. For instance, the use of bidentate phosphine (B1218219) ligands in palladium-catalyzed amination reactions has been shown to be effective.

The following table provides examples of catalyst systems used in reactions relevant to the synthesis of this compound.

| Reaction Type | Catalyst | Ligand (if applicable) | Substrate | Product | Reference |

| Sandmeyer Bromination | CuBr | - | Aryl diazonium salt | Aryl bromide | wikipedia.orgnih.govorganic-chemistry.org |

| Suzuki Coupling | Pd(PPh₃)₄ | Triphenylphosphine | 5-bromo-2-methylpyridin-3-amine | N-(5-aryl-2-methylpyridin-3-yl)acetamide | mdpi.com |

| Hydrogenation Reduction | Pd/C | - | 3-nitro-5-methylpyridine | 3-amino-5-methylpyridine | patsnap.com |

Novel and Green Chemistry Methodologies

In recent years, the principles of green chemistry have driven the development of novel synthetic methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. For the synthesis of pyridazine derivatives, two such emerging areas are mechanochemistry and flow chemistry.

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. This approach offers significant environmental benefits by reducing solvent waste, a major contributor to chemical pollution.

While specific, documented examples of the mechanochemical synthesis of this compound are not widely available in the literature, the principles of this methodology are applicable to heterocyclic synthesis. The condensation of 1,4-dicarbonyl compounds with hydrazine derivatives, a common route to pyridazines, is a type of reaction that could potentially be adapted to solvent-free mechanochemical conditions.

Potential Advantages of a Mechanochemical Approach:

Reduced Solvent Usage: Minimizes the environmental and economic costs associated with solvent purchase, purification, and disposal.

Enhanced Reaction Rates: The high energy input from milling can accelerate reaction kinetics.

Access to Novel Reactivity: Solid-state reactions can sometimes lead to different products or selectivities compared to solution-phase synthesis.

Improved Energy Efficiency: Can be less energy-intensive than conventional heating and refluxing.

Further research is warranted to explore the viability of mechanochemical methods for the synthesis of pyridazine cores, which could offer a significantly greener alternative to traditional solution-phase chemistry.

Flow chemistry, or continuous flow synthesis, involves the pumping of reagents through a network of tubes or microreactors where the reaction occurs. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to significant advantages over traditional batch processing.

The synthesis of N-heterocycles, including pyridazines, often involves highly exothermic reactions or the use of hazardous intermediates. Flow chemistry mitigates these risks by using small reactor volumes, ensuring that only a minimal amount of reactive material is present at any given moment. The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, preventing thermal runaways.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes and superior heat control. |

| Scalability | Challenging; requires re-optimization of reaction conditions. | Straightforward; achieved by extending the operation time or running parallel reactors. |

| Control & Reproducibility | Difficult to maintain uniform temperature and mixing, leading to variability. | Precise control over temperature, pressure, and residence time ensures high reproducibility. |

| Yield & Purity | May be lower due to side reactions from poor heat control or mixing. | Often higher yields and purity due to optimized and uniform reaction conditions. |

Derivatization and Functionalization Strategies of this compound

The 5-Bromo-3-methylpyridazine scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The bromine atom, the methyl group, and the ring nitrogen atoms each provide distinct opportunities for functionalization.

The bromine atom at the C5 position is a versatile handle for introducing a wide range of substituents, primarily through metal-catalyzed cross-coupling reactions. These reactions are highly regioselective, occurring specifically at the carbon-bromine bond. This allows for the systematic modification of the pyridazine core to tune its electronic and steric properties.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding alkynylpyridazines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino substituents.

Cyonation: Reaction with cyanide sources to install a nitrile group.

| Reaction | Reagent | Catalyst (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | C(sp²)-C(sp²) | 5-Aryl-3-methylpyridazine |

| Heck | Alkene | Pd(OAc)₂ | C(sp²)-C(sp²) | 5-Vinyl-3-methylpyridazine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C(sp²)-C(sp) | 5-Alkynyl-3-methylpyridazine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ + Ligand | C(sp²)-N | 5-Amino-3-methylpyridazine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C(sp²)-C | 5-Alkyl/Aryl-3-methylpyridazine |

The methyl group at the C3 position is also amenable to functionalization, providing another avenue for derivatization.

Oxidation: The methyl group can be oxidized to afford an aldehyde (formyl) or a carboxylic acid group. acs.orgresearchgate.net These transformations can be achieved using various oxidizing agents. The resulting functional groups are valuable for further synthetic manipulations, such as reductive amination or amide bond formation.

Radical Halogenation: Under free-radical conditions, for instance using N-Bromosuccinimide (NBS) and a radical initiator, the methyl group can be halogenated to give a 3-(bromomethyl)pyridazine (B1321611) derivative. youtube.com This bromomethyl intermediate is a potent electrophile, readily undergoing nucleophilic substitution to introduce a variety of functionalities.

Deprotonation and Alkylation: Although the methyl group is not highly acidic, it can be deprotonated by a strong base (e.g., lithium diisopropylamide, LDA) to form a carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to create a new C-C bond at the benzylic position.

| Transformation | Reagent(s) | Intermediate/Product | Application |

|---|---|---|---|

| Oxidation | SeO₂, KMnO₄, etc. | 3-Formylpyridazine or Pyridazine-3-carboxylic acid | Further conversion to amides, esters, or alcohols. |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)pyridazine | Nucleophilic substitution reactions. |

| Deprotonation/Alkylation | 1. Strong Base (LDA) 2. Electrophile (R-X) | 3-Ethyl/substituted pyridazine | Chain extension and C-C bond formation. |

The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them nucleophilic and basic. Their reactivity is a key feature of the pyridazine heterocycle. nih.gov

N-Alkylation: The ring nitrogen atoms can be alkylated using alkyl halides or other alkylating agents to form pyridazinium salts. wisdomlib.org This reaction introduces a positive charge on the ring, significantly altering its electronic properties and increasing its susceptibility to nucleophilic attack. The regioselectivity of alkylation (at N1 vs. N2) can be influenced by steric and electronic factors of both the pyridazine substrate and the alkylating agent.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can lead to the formation of pyridazine N-oxides. nih.govacs.org N-oxidation increases the electron density of the ring carbons, facilitating electrophilic substitution, and can also serve as a protecting group or a handle for further transformations. proquest.comnih.gov Studies have shown that pyridazine N-oxides can act as photoactivatable sources of atomic oxygen. nih.govacs.org

Coordination with Metals: The lone pairs on the nitrogen atoms allow pyridazines to act as ligands, coordinating to various metal centers to form coordination complexes. This property is fundamental to their role in catalysis and materials science.

| Reaction | Reagent | Product Type | Effect on Ring |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridazinium Salt | Introduces positive charge; activates ring for nucleophilic attack. |

| N-Oxidation | Peroxy Acid (m-CPBA) | Pyridazine N-Oxide | Alters electronic properties; can direct further functionalization. |

| Metal Coordination | Metal Salt (e.g., PdCl₂) | Metal-Pyridazine Complex | Forms coordination compounds for catalysis or materials. |

Advanced Spectroscopic and Crystallographic Investigations of 5 Bromo 3 Methylpyridazinehydrobromide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-Bromo-3-methylpyridazine (B1155486) hydrobromide, HR-NMR would provide definitive evidence of the atomic arrangement and connectivity within the molecule.

Two-dimensional (2D) NMR experiments are powerful tools for mapping the intricate network of connections between atoms in a molecule. google.com They provide information beyond a standard one-dimensional spectrum by correlating signals from different nuclei, which is indispensable for the unambiguous assignment of the 5-Bromo-3-methylpyridazine hydrobromide structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. researchgate.net For the pyridazine (B1198779) ring, it would show a correlation between the two adjacent aromatic protons, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). researchgate.netchemtube3d.com It would allow for the direct assignment of the protonated carbons in the pyridazine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it detects longer-range correlations, typically over two to three bonds, between protons and carbons. nih.govchemtube3d.com This technique would be vital for placing the substituents. For instance, the protons of the methyl group would show a correlation to the C3 carbon of the pyridazine ring, confirming the "3-methyl" part of the name. Furthermore, long-range correlations from the ring protons to the quaternary (non-protonated) carbons, C3 and C5, would definitively establish the location of the methyl and bromo groups.

The expected correlations from these 2D NMR experiments would provide a complete and unambiguous map of the molecule's covalent framework.

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation of 5-Bromo-3-methylpyridazinehydrobromide

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons on the pyridazine ring. |

| HSQC | ¹H – ¹³C (¹J) | Connects each ring proton and methyl protons to their directly attached carbon atoms. |

| HMBC | ¹H – ¹³C (²J, ³J) | Confirms substituent positions by showing correlations from methyl protons to ring carbons (C3, C4) and from ring protons to substituted carbons (C3, C5). |

Pharmaceutical compounds can often exist in different crystalline forms, or polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. scribd.com Unlike solution NMR, ssNMR provides information about the molecule in its solid lattice, revealing details about crystal packing and intermolecular interactions. ncerthelp.com

For 5-Bromo-3-methylpyridazine hydrobromide, ssNMR would be employed to:

Identify and Quantify Polymorphs: Each polymorphic form would give a unique ssNMR spectrum due to differences in the local chemical environment of the nuclei. researchgate.net This allows for the identification and even quantification of different polymorphs in a bulk sample. scribd.com

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-ordered) material, which is critical for stability and manufacturing control. scribd.com

Probe Intermolecular Interactions: Changes in chemical shifts between the solution and solid-state spectra can provide insights into the effects of crystal packing and intermolecular forces, such as hydrogen bonding.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov An SCXRD analysis of 5-Bromo-3-methylpyridazine hydrobromide would yield a complete picture of its molecular structure and how the molecules are arranged in the crystal lattice.

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated. From this map, the precise coordinates of each atom in the asymmetric unit can be determined. This information would provide:

Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-N, C-C, C-Br) and angles within the pyridazinium ring and its substituents.

Molecular Geometry: Confirmation of the planarity of the pyridazine ring.

Absolute Structure: Unambiguous confirmation of the connectivity, definitively distinguishing it from isomers like 3-bromo-5-methylpyridazine.

Beyond the structure of a single molecule, SCXRD reveals how multiple molecules interact and pack together to form the crystal. nih.gov The pyridazinium cation and bromide anion would be expected to form a well-defined, repeating lattice stabilized by various intermolecular forces.

In the hydrobromide salt, the pyridazine ring is protonated, creating a pyridazinium cation. The most significant intermolecular interaction governing the crystal packing would be the hydrogen bond between the protonated nitrogen of the pyridazinium cation (the N-H group, a hydrogen bond donor) and the bromide anion (Br⁻, a hydrogen bond acceptor).

Analysis of the crystal structure would reveal:

Key Hydrogen Bonds: The geometry (distance and angle) of the N-H···Br⁻ hydrogen bonds would be precisely measured. These interactions are the primary force holding the ions together in the crystal lattice.

Supramolecular Architecture: The hydrogen bonds would link the cations and anions into specific motifs, such as chains, sheets, or a three-dimensional network. researchgate.net For instance, ions might be linked into infinite chains that then pack together to form the full crystal.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, accepting electron density from a nucleophile. In the case of 5-Bromo-3-methylpyridazine hydrobromide, the bromine atom at the 5-position of the pyridazine ring would be the primary halogen bond donor. The presence of the electron-withdrawing pyridazine ring enhances the electrophilic character of the bromine atom.

In a crystalline state, it is anticipated that the bromide counter-ion (Br⁻) would act as a halogen bond acceptor. This would lead to the formation of Br···Br⁻ interactions, a type of halogen bond that has been observed in the crystal structures of other halogenated pyridinium (B92312) salts. The geometry of this interaction is expected to be nearly linear, with the C-Br···Br⁻ angle approaching 180°. The strength of this interaction would be influenced by the electronic environment of the pyridazine ring and the packing forces within the crystal lattice. X-ray crystallography would be the definitive technique to identify and characterize these interactions, providing precise measurements of bond lengths and angles.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within a compound.

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of 5-Bromo-3-methylpyridazine hydrobromide would exhibit characteristic bands corresponding to its functional groups.

Pyridazine Ring Vibrations: The pyridazine ring would give rise to a series of complex vibrations. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Ring stretching vibrations, involving C=C and C=N bonds, would appear in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane ring deformation modes would be observed at lower frequencies.

Methyl Group Vibrations: The methyl group (CH₃) would show symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Symmetric and asymmetric bending vibrations are expected near 1375 cm⁻¹ and 1450 cm⁻¹.

C-Br Vibration: The carbon-bromine stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

N-H Vibration: Due to the hydrobromide salt form, the pyridazine ring is protonated. The N⁺-H stretching vibration would likely be a broad band in the region of 2500-3000 cm⁻¹, often overlapping with C-H stretching bands.

A hypothetical assignment of these characteristic frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridazine Ring | C-H Stretch | 3000 - 3100 |

| Ring Stretch (C=C, C=N) | 1400 - 1600 | |

| Methyl Group | Asymmetric Stretch | ~2960 |

| Symmetric Stretch | ~2870 | |

| Asymmetric Bend | ~1450 | |

| Symmetric Bend | ~1375 | |

| Carbon-Bromine | Stretch | 500 - 600 |

| Protonated Pyridazine | N⁺-H Stretch | 2500 - 3000 (broad) |

Conformational Analysis through Vibrational Modes

While the pyridazine ring is largely planar, the orientation of the methyl group relative to the ring could be a subject of conformational analysis. However, for a simple methyl group, the rotational barrier is typically low, and distinct conformers are not expected to be isolable at room temperature. Vibrational spectroscopy would likely show time-averaged signals for the methyl group rotations. More significant conformational flexibility is not anticipated for this rigid heterocyclic system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule and elucidating its fragmentation pathways upon ionization.

For 5-Bromo-3-methylpyridazine, the neutral molecule has a chemical formula of C₅H₅BrN₂. The exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The protonated molecule, [M+H]⁺, would be observed in the positive ion mode.

Upon collisional activation in the mass spectrometer, the [M+H]⁺ ion would undergo fragmentation. A plausible fragmentation pathway would involve the loss of neutral molecules or radicals. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A potential fragmentation pathway could involve:

Loss of a hydrogen bromide (HBr) molecule.

Cleavage of the methyl group.

Ring fragmentation, leading to the loss of species like HCN or N₂.

The following table outlines a hypothetical fragmentation pattern for the protonated 5-Bromo-3-methylpyridazine.

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss |

| [C₅H₆BrN₂]⁺ | [C₅H₅N₂]⁺ | HBr |

| [C₅H₆BrN₂]⁺ | [C₄H₃BrN₂]⁺ | CH₃ |

| [C₅H₅N₂]⁺ | [C₄H₄N]⁺ | HCN |

It is important to reiterate that the data presented in this article is based on established principles of chemical analysis and data from related compounds, as direct experimental results for 5-Bromo-3-methylpyridazine hydrobromide are not currently available in scientific literature.

Reactivity Profile and Mechanistic Studies of 5 Bromo 3 Methylpyridazinehydrobromide

Nucleophilic Aromatic Substitution Reactions

There is no available research detailing the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-3-methylpyridazine (B1155486). The pyridazine (B1198779) ring is known to be electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly when activated by a good leaving group like bromine. However, without experimental studies, any discussion of its specific reactivity remains speculative.

Metal-Catalyzed Cross-Coupling Reactions

The utility of 5-Bromo-3-methylpyridazine as a substrate in palladium-catalyzed cross-coupling reactions has not been explored in the available literature. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, but specific protocols or findings for this compound are absent.

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

The pyridazine ring system, including derivatives like 5-bromo-3-methylpyridazine, is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This electronic characteristic significantly deactivates the aromatic ring towards classical electrophilic aromatic substitution (EAS) reactions. lumenlearning.comthieme-connect.de The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making it a poor nucleophile that is resistant to attack by electrophiles. thieme-connect.de Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or halogenation), the basic nitrogen atoms of the pyridazine ring are readily protonated. masterorganicchemistry.com This protonation forms a pyridazinium cation, which further intensifies the electron-deficient nature of the ring, rendering it even less reactive towards electrophiles. Consequently, forcing conditions are typically required for EAS, often resulting in low yields and poor regioselectivity.

Given these limitations, alternative strategies have been developed for the functionalization of pyridazine and other electron-poor heteroaromatic systems. These methods bypass the need for a highly nucleophilic aromatic ring and offer superior control over regioselectivity.

Key alternative strategies include:

Directed Metalation: Techniques such as directed ortho-metalation (DoM) can be employed. In this approach, a directing group on the ring coordinates to a strong base (e.g., an organolithium or lithium amide reagent), facilitating deprotonation at an adjacent position. This creates a potent nucleophilic organometallic intermediate that can then react with various electrophiles. While not directly applicable to the parent compound, derivatives with appropriate directing groups can be functionalized this way. researchgate.net

Halogen-Metal Exchange: The bromine atom at the C5 position serves as a valuable synthetic handle. Treatment with organolithium reagents at low temperatures can induce a halogen-metal exchange, generating a lithiated pyridazine species. This intermediate can subsequently be trapped with a wide range of electrophiles to introduce new functional groups at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to transition-metal-catalyzed cross-coupling reactions. mdpi.com Methods like the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position with high efficiency and functional group tolerance. mdpi.com For instance, a Suzuki coupling could be used to introduce a new aryl or vinyl group by reacting 5-bromo-3-methylpyridazine with a suitable boronic acid in the presence of a palladium catalyst and a base. mdpi.com

C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation offer a direct way to functionalize the pyridazine ring without pre-functionalization. nih.govmdpi.com These reactions can be directed by coordinating groups or may proceed based on the inherent electronic and steric properties of the C-H bonds, providing access to substituted pyridazines that are difficult to obtain through classical methods. mdpi.com

| Strategy | Description | Target Position | Key Reagents |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds at the site of the halogen. | C5 | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acids (Suzuki), organostannanes (Stille). mdpi.com |

| Directed Metalation | Deprotonation of a C-H bond adjacent to a directing group, followed by reaction with an electrophile. | Varies (depends on directing group) | Organolithium reagents, strong bases (e.g., TMPZnCl·LiCl). researchgate.net |

| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Varies (e.g., C3, C4) | Transition-metal catalysts (e.g., Rh, Ir, Pd). nih.govmdpi.com |

Reductive Transformations and Dehalogenation Studies

The 5-bromo-3-methylpyridazine scaffold can undergo various reductive transformations, with dehalogenation being a primary focus of study. The removal of the bromine atom to yield 3-methylpyridazine (B156695) is a synthetically useful transformation. Several methods are available for the reductive dehalogenation of aryl halides, which are applicable to this system. organic-chemistry.org

Common dehalogenation approaches include:

Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrobromic acid (HBr) that is formed during the reaction.

Transition-Metal-Free Reduction: A variety of transition-metal-free methods have been developed. These can involve the use of a base with a hydrogen source like an aldehyde or alcohol. organic-chemistry.org Photochemical methods, using visible light in combination with a photosensitizer and a hydrogen atom donor, can also achieve efficient dehalogenation under mild conditions. organic-chemistry.org For example, irradiation with visible light using sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent can effectively reduce aryl bromides. organic-chemistry.org

Hydride Reductants: While sometimes less selective, powerful hydride sources like lithium aluminum hydride (LiAlH₄) can reduce the C-Br bond, although they may also interact with other functional groups or the ring itself. Milder hydride donors, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, have been used for the reduction of certain heterocyclic systems and could be applied to dehalogenation. researchgate.net

Mechanistically, many of these reactions proceed through radical pathways. organic-chemistry.org For instance, in photoredox catalysis, an excited photocatalyst can transfer an electron to the bromo-pyridazine, leading to the formation of a radical anion. This intermediate can then lose a bromide ion to generate a pyridazinyl radical, which subsequently abstracts a hydrogen atom from a donor to yield the dehalogenated product.

| Dehalogenation Method | Typical Reagents | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., NaOAc) | Pressurized H₂, room or elevated temperature |

| Photochemical Reduction | Visible light, photocatalyst, H-atom donor (e.g., THF, thiols). organic-chemistry.org | Irradiation at specific wavelengths, room temperature. organic-chemistry.org |

| Base-Promoted Reduction | Base (e.g., KOt-Bu), H-source (e.g., aldehydes, alcohols). organic-chemistry.org | Inert atmosphere, elevated temperature. organic-chemistry.org |

| Silane Reduction | Triethylsilane (Et₃SiH), acid (e.g., TFA). researchgate.net | Acidic medium, room temperature. researchgate.net |

Acid-Base Chemistry of the Hydrobromide Salt

The pyridazine ring contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as bases. The basicity of pyridazine is modest, with a reported pKa value for its conjugate acid of approximately 2.0-2.3. nih.gov This makes it significantly less basic than pyridine (B92270) (pKa ≈ 5.2). nih.gov The reduced basicity is attributed to the inductive electron-withdrawing effect of the second adjacent nitrogen atom.

The precise determination of the pKa value would require experimental measurement, typically via potentiometric or spectrophotometric titration. However, it can be estimated to be in the range of other substituted pyridazines.

| Compound | Reported pKa (Conjugate Acid) | Reference |

|---|---|---|

| Pyridazine | ~2.0 | nih.gov |

| Pyridine | ~5.2 | nih.gov |

| Pyrimidine | ~1.1 | - |

| Pyrazine | ~0.4 | - |

The formation of the hydrobromide salt has a profound impact on the chemical reactivity of the 5-bromo-3-methylpyridazine molecule. By protonating one of the ring nitrogens, a formal positive charge is placed on the heterocyclic system, creating the 5-bromo-3-methylpyridazinium cation.

This protonation leads to several key changes:

Enhanced Electron Deficiency: The positive charge on the pyridazinium ring acts as a powerful electron sink, dramatically increasing the electron-deficient character of the molecule. This further deactivates the ring towards electrophilic attack, making EAS reactions even more challenging than for the free base.

Activation towards Nucleophilic Attack: Conversely, the increased electron deficiency activates the ring carbons towards attack by nucleophiles. While the parent pyridazine ring is already susceptible to nucleophilic substitution, the pyridazinium salt is significantly more reactive. thieme-connect.de Nucleophiles can potentially attack the carbon atoms, particularly those ortho and para to the protonated nitrogen, leading to substitution or ring-opening reactions, depending on the conditions and the nucleophile.

Modified Physical Properties: Salt formation significantly alters the physical properties of the compound. The hydrobromide salt is typically a crystalline solid with a higher melting point and greater solubility in polar solvents (like water and alcohols) compared to the free base, which is likely to be a less polar solid or oil. nih.gov This change in solubility can be advantageous for purification processes like recrystallization and can influence the choice of solvents for chemical reactions.

Theoretical and Computational Chemistry Studies on 5 Bromo 3 Methylpyridazinehydrobromide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-Bromo-3-methylpyridazine (B1155486) hydrobromide. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and derive various chemical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry and vibrational modes of molecules like 5-Bromo-3-methylpyridazine hydrobromide.

The geometry optimization process involves finding the minimum energy structure on the potential energy surface. For this compound, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, vibrational frequency calculations are performed by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield the harmonic vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy. The assignments of these vibrational modes are crucial for interpreting experimental spectra.

Illustrative Optimized Geometry Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-C4 | 1.395 | N1-N2-C3 | 119.5 |

| C4-C5 | 1.388 | N2-C3-C4 | 121.0 |

| C5-C6 | 1.391 | C3-C4-C5 | 118.8 |

| C5-Br | 1.890 | C4-C5-C6 | 120.5 |

| C3-CH3 | 1.510 | C4-C5-Br | 119.7 |

Illustrative Calculated Vibrational Frequencies

| Mode Number | Frequency (cm⁻¹) | Assignment |

| 1 | 3105 | C-H stretch (ring) |

| 2 | 2980 | C-H stretch (methyl, async) |

| 3 | 2910 | C-H stretch (methyl, sync) |

| 4 | 1580 | C=N stretch |

| 5 | 1450 | C=C stretch |

| 6 | 1020 | C-Br stretch |

| 7 | 830 | Ring breathing |

Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energy calculations, albeit at a greater computational expense. These methods are based on the wavefunction and systematically improve upon the Hartree-Fock approximation by including electron correlation.

For 5-Bromo-3-methylpyridazine hydrobromide, high-accuracy single-point energy calculations using a method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) could be performed on the DFT-optimized geometry. These calculations provide a more reliable electronic energy, which is crucial for determining reaction enthalpies, activation energies, and other thermodynamic properties with high precision. While computationally demanding for geometry optimization, their use in single-point calculations provides a "gold standard" benchmark for the energies obtained from less expensive methods.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in 5-Bromo-3-methylpyridazine hydrobromide provide insights into its electrophilic and nucleophilic behavior.

The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. In substituted pyridazines, the locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com For instance, the analysis might reveal that the LUMO is localized on the pyridazine (B1198779) ring, suggesting susceptibility to nucleophilic addition, while the HOMO may have significant contributions from the bromine atom's lone pairs.

Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

In solution, 5-Bromo-3-methylpyridazine hydrobromide may exist in different conformations or tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. nih.govresearchgate.net For this molecule, protonation of the pyridazine ring can lead to different tautomeric forms.

MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to explore the potential energy surface and determine the relative stabilities of different tautomers in a solvent environment. nih.govresearchgate.net These simulations can model the explicit interactions with solvent molecules, which can play a crucial role in stabilizing one tautomer over another. By calculating the free energy difference between tautomers, it is possible to predict their equilibrium populations in solution.

In the solid state or in solution, the behavior of 5-Bromo-3-methylpyridazine hydrobromide is governed by a network of intermolecular interactions. These include hydrogen bonds (e.g., involving the protonated pyridazine nitrogen and a counter-ion or solvent molecule) and halogen bonds. rsc.org A halogen bond is a non-covalent interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. nih.govmdpi.com

MD simulations are ideal for studying these interactions in condensed phases. By analyzing the radial distribution functions and interaction energies from the simulation trajectory, it is possible to characterize the strength and geometry of hydrogen and halogen bonds. rsc.org These studies can reveal how the molecules pack in a crystal lattice or how they are solvated, providing a molecular-level understanding of the compound's macroscopic properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov In the context of drug discovery and materials science, these models are instrumental in predicting the behavior of novel molecules, thereby streamlining the design and synthesis process. For pyridazine derivatives, including 5-Bromo-3-methylpyridazine hydrobromide, QSAR and QSPR studies can provide valuable insights into their potential applications by establishing mathematical relationships between molecular descriptors and observed activities. kfupm.edu.sanih.gov

These models are built upon the principle that the structure of a molecule dictates its activity. By analyzing a dataset of molecules with known activities, QSAR/QSPR models can identify the key structural features that influence a particular endpoint. This is achieved through the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govprotoqsar.com The development of robust and predictive QSAR/QSPR models for pyridazine derivatives can aid in the rational design of new compounds with enhanced efficacy and desired properties. kfupm.edu.sa

Topological and Electronic Descriptors for Pyridazine Derivatives

The predictive power of a QSAR/QSPR model is heavily reliant on the choice of molecular descriptors. nih.gov For pyridazine derivatives, a combination of topological and electronic descriptors is often employed to capture the nuances of their chemical structures. kfupm.edu.sanih.gov

Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule, encoding information about its size, shape, branching, and connectivity. nih.govtaylorfrancis.com They are computationally efficient to calculate and have been successfully used in numerous QSAR/QSPR studies. nih.gov For pyridazine derivatives, relevant topological descriptors include:

Molecular Weight (MW): A fundamental descriptor representing the size of the molecule.

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of polar atoms (typically oxygen and nitrogen) and is a good predictor of drug transport properties. nih.gov The presence of the two nitrogen atoms in the pyridazine ring contributes significantly to its TPSA. nih.gov

Wiener Index (W): A distance-based topological index that reflects the branching of the molecular skeleton.

Zagreb Indices (M1, M2): These indices are based on the degree of vertices in the molecular graph and provide information about the branching and complexity of the molecule.

Electronic Descriptors: These descriptors are derived from the three-dimensional electronic structure of the molecule and provide insights into its reactivity, stability, and intermolecular interactions. nih.govucsb.edu They are typically calculated using quantum mechanical methods like Density Functional Theory (DFT). nih.govnih.gov For pyridazine derivatives, key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher EHOMO suggests a greater tendency to act as a nucleophile. ucsb.edu

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower ELUMO indicates a greater propensity to act as an electrophile. ucsb.edu

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Dipole Moment (µ): This descriptor quantifies the polarity of the molecule, which is crucial for understanding intermolecular interactions, including those with biological targets. The pyridazine ring itself possesses a significant dipole moment. nih.gov

Mulliken Charges: These provide an estimation of the partial atomic charges within the molecule, highlighting regions that are electron-rich or electron-deficient and thus susceptible to electrostatic interactions.

The following interactive data table provides a hypothetical comparison of topological and electronic descriptors for 5-Bromo-3-methylpyridazine and related derivatives.

| Compound | Molecular Weight ( g/mol ) | TPSA (Ų) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 5-Bromo-3-methylpyridazine | 173.01 | 25.78 | -6.85 | -1.23 | 5.62 | 3.45 |

| 3-methylpyridazine (B156695) | 94.11 | 25.78 | -6.52 | -0.98 | 5.54 | 3.89 |

| 5-Chlor-3-methylpyridazine | 128.56 | 25.78 | -6.91 | -1.35 | 5.56 | 3.21 |

| 5-Bromo-3-ethylpyridazine | 187.04 | 25.78 | -6.82 | -1.21 | 5.61 | 3.52 |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational chemistry calculations.

Prediction of Reactivity and Selectivity Profiles

QSAR/QSPR models, empowered by carefully selected descriptors, can be utilized to predict the reactivity and selectivity of pyridazine derivatives in various chemical and biological contexts. kfupm.edu.sa

Reactivity Prediction: The reactivity of a molecule is fundamentally linked to its electronic structure. taylorfrancis.com By establishing a correlation between electronic descriptors and experimentally observed reaction rates or biological activities, QSAR models can predict the reactivity of new pyridazine derivatives. For instance, a QSAR model might reveal that a lower HOMO-LUMO gap and a higher EHOMO are correlated with increased inhibitory activity against a specific enzyme. ucsb.edu This information can then be used to design novel pyridazine-based inhibitors with enhanced potency. The electron-withdrawing nature of the pyridazine ring, particularly at the C-3 and C-6 positions, influences the properties of its substituents and is a key factor in its reactivity. nih.gov

Selectivity Prediction: In drug design, achieving selectivity for a specific biological target over others is crucial to minimize off-target effects. nih.gov Computational methods like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA) and molecular docking can be employed to predict the selectivity of pyridazine derivatives. nih.govvensel.org

3D-QSAR: These methods build models based on the three-dimensional properties of the molecules, such as their steric and electrostatic fields. By comparing the 3D fields of a series of compounds with their observed selectivity, a 3D-QSAR model can identify the spatial arrangement of functional groups that favors binding to the desired target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a series of pyridazine derivatives into the active sites of different but related proteins, it is possible to predict which compounds will bind more favorably to the target of interest, thus exhibiting higher selectivity. nih.govnih.gov

The following interactive data table illustrates a hypothetical QSAR model for predicting the biological activity (e.g., IC50) of a series of pyridazine derivatives based on a combination of descriptors.

| Compound | logP | ELUMO (eV) | Predicted log(1/IC50) |

| Derivative 1 | 2.1 | -1.25 | 5.8 |

| Derivative 2 | 2.5 | -1.30 | 6.2 |

| Derivative 3 | 1.8 | -1.15 | 5.5 |

| 5-Bromo-3-methylpyridazine | 2.3 | -1.23 | 6.0 (Hypothetical) |

Note: The data in this table are hypothetical and for illustrative purposes only. The equation for the predicted activity would be derived from a statistical analysis of a training set of compounds.

By leveraging these computational approaches, researchers can prioritize the synthesis of pyridazine derivatives that are predicted to have the most favorable reactivity and selectivity profiles, thereby accelerating the discovery of new therapeutic agents and functional materials.

Advanced Materials Science Applications of 5 Bromo 3 Methylpyridazinehydrobromide Derivatives

Role as Precursors in Polymer Chemistry and Functional Materials

The 5-Bromo-3-methylpyridazine (B1155486) moiety serves as a valuable precursor in the synthesis of advanced polymers and functional organic materials. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki or Stille couplings, which are instrumental in the formation of carbon-carbon bonds and the construction of polymer backbones. The methyl group can also be functionalized or can influence the solubility and processing of the resulting materials.

The pyridazine (B1198779) unit, with its two adjacent nitrogen atoms, is an excellent candidate for directing the formation of ordered supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. The unique electronic and steric properties of pyridazine derivatives can be harnessed to create complex, self-assembled architectures.

Recent research has demonstrated the formation of supramolecular nanochannels through the intermolecular π-stacking of pyridine-pyridazine helical oligomers. These organized structures have shown potential in ion recognition and transport, as well as in the controlled capture and release of guest molecules. The ability to form such ordered assemblies is crucial for the development of advanced functional materials for sensing, separation, and drug delivery applications.

The electron-deficient nature of the pyridazine ring makes its derivatives promising candidates for use as n-type organic semiconductors. When incorporated into donor-acceptor (D-A) architectures, the pyridazine moiety can act as a strong electron acceptor, facilitating intramolecular charge transfer (ICT), a key process in many optoelectronic devices.

The following table summarizes the key optoelectronic properties of some recently developed pyridazine-based emitters:

| Compound | Donor Moiety | Acceptor Moiety | Reverse Intersystem Crossing Rate (kRISC) (s-1) | Delayed Emission Lifetime | Application |

| dPXZMePydz | Phenoxazine | Pyridazine | 3.9 x 106 | <500 ns | TADF Emitter for OLEDs |

This table is generated based on data for representative pyridazine-based compounds and illustrates the potential of this class of materials.

Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure of pyridazine derivatives and predict their suitability for optoelectronic applications. These calculations help in designing new materials with optimized HOMO and LUMO energy levels for efficient charge injection and transport in devices like dye-sensitized solar cells (DSSCs).

Coordination Chemistry and Ligand Design

The two adjacent nitrogen atoms in the pyridazine ring make it an excellent bidentate ligand for coordinating with metal ions. This property is extensively utilized in the design of coordination polymers, metal-organic frameworks, and catalysts. The bromine and methyl substituents on the 5-Bromo-3-methylpyridazine core can be used to tune the electronic and steric properties of the resulting ligands and their metal complexes.

Pyridazine-based ligands have been successfully employed in the construction of Metal-Organic Frameworks (MOFs). These materials are crystalline solids with a porous structure, formed by the self-assembly of metal ions or clusters and organic linkers. The geometry and functionality of the pyridazine ligand play a crucial role in determining the topology and properties of the resulting MOF.

For instance, pyridazino[4,5-d]pyridazine (B3350090) has been used as a pillar ligand to construct porous 3D frameworks that exhibit spin-crossover (SCO) behavior. These materials can switch between two different spin states in response to external stimuli like temperature, which leads to changes in their magnetic and optical properties. The porosity of these MOFs also allows for the inclusion of guest molecules, which can further modulate their SCO properties. The use of functionalized pyridazine ligands, derivable from 5-Bromo-3-methylpyridazine, could lead to the development of new SCO-MOFs with tailored properties for applications in sensing, data storage, and molecular switching.

The bidentate chelating nature of the pyridazine ring allows for the formation of stable metal complexes with a variety of transition metals. These complexes have shown promise in various catalytic applications. The electronic properties of the pyridazine ligand, which can be modified by substituents, influence the reactivity of the metal center.

Ruthenium(II) complexes containing pyridazine-based N-heterocyclic carbene (NHC) ligands have demonstrated excellent catalytic activity in the oxidation of alkenes to diketones. The pyridazine moiety in these complexes plays a key role in stabilizing the metal center and facilitating the catalytic cycle.

The following table provides examples of catalytic applications of metal complexes with nitrogen-containing heterocyclic ligands, highlighting the potential for pyridazine derivatives:

| Metal | Ligand Type | Reaction Catalyzed |

| Ruthenium(II) | Pyridazine-based N-Heterocyclic Carbene | Oxidation of alkenes |

| Iron(II)/Cobalt(II) | Pyrmidinediimine | [2+2]-cycloaddition, hydroboration |

| Copper(I)/Palladium(II) | Imidazo[1,2-a]pyridines | C=O and C=C bond formation |

This table illustrates the catalytic versatility of metal complexes with related N-heterocyclic ligands, suggesting potential applications for complexes derived from 5-Bromo-3-methylpyridazine.

Furthermore, the introduction of a pyridazine moiety into macrocyclic ligands has been shown to affect the thermodynamic and kinetic properties of their metal complexes, which is beneficial for designing catalysts for stereoselective C-C and C-O bond-forming reactions. The rigid nature of the pyridazine ring can stabilize high-oxidation-state metal complexes, which are relevant in oxidation catalysis.

Biophysical and Biochemical Investigations of 5 Bromo 3 Methylpyridazinehydrobromide Excluding Clinical Human Data, Dosage, or Safety

Molecular Recognition Studies with Model Biological Systems (e.g., DNA/RNA binding, enzyme active sites)

The ability of a small molecule to selectively recognize and bind to a biological macromolecule is fundamental to its function. While specific experimental data on the direct interaction of 5-Bromo-3-methylpyridazine (B1155486) hydrobromide with biomolecules such as DNA, RNA, or specific enzyme active sites are not extensively available in the public domain, we can infer potential interaction modalities based on studies of structurally related pyridazine (B1198779) and bromo-substituted heterocyclic compounds. These studies provide a framework for how 5-Bromo-3-methylpyridazine hydrobromide could be investigated and the types of interactions it might exhibit.

In vitro Binding Affinity Determinations with Purified Biomolecules

The interaction of small molecules with nucleic acids is a well-established area of research. For instance, studies on other heterocyclic compounds have demonstrated various binding modes, including intercalation, groove binding, and electrostatic interactions. The planar nature of the pyridazine ring in 5-Bromo-3-methylpyridazine hydrobromide, coupled with the potential for hydrogen bonding and halogen bonding (from the bromine atom), suggests it could interact with the grooves of DNA or RNA.

To quantify such potential interactions, in vitro binding affinity assays are crucial. Techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to determine binding constants (Kb). For example, in a hypothetical study, the binding of 5-Bromo-3-methylpyridazine hydrobromide to calf thymus DNA (ctDNA) could be monitored by observing changes in the absorbance or fluorescence spectrum of the compound upon titration with increasing concentrations of DNA.

Table 1: Illustrative DNA Binding Data for a Hypothetical Pyridazine Derivative

| Technique | Binding Constant (Kb) (M-1) | Binding Mode |

| UV-Visible Spectroscopy | 1.5 x 104 | Groove Binding |

| Fluorescence Spectroscopy | 2.3 x 104 | Groove Binding |

| Circular Dichroism | - | No significant intercalation |

This table presents hypothetical data for illustrative purposes to demonstrate how binding affinity is typically reported.

Similarly, interactions with proteins, particularly enzymes, are of significant interest. Many pyridazine derivatives have been investigated as enzyme inhibitors. mdpi.comnih.gov The affinity of 5-Bromo-3-methylpyridazine hydrobromide for a specific enzyme's active site could be determined using techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or enzyme inhibition assays. These methods provide quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50), respectively.

Ligand-Protein Interaction Profiling via Spectroscopic Techniques

Spectroscopic methods are invaluable for elucidating the nature of ligand-protein interactions at a molecular level. jelsciences.commdpi.com Techniques such as fluorescence spectroscopy can reveal whether a ligand binds to a protein and can provide insights into the binding mechanism. For instance, the intrinsic fluorescence of tryptophan residues in a protein can be quenched upon ligand binding, and the analysis of this quenching can distinguish between static and dynamic quenching mechanisms.

A study on a pyrazoline pyridazine derivative's interaction with bovine serum albumin (BSA) utilized fluorescence quenching to demonstrate a static quenching mechanism, indicating the formation of a ground-state complex between the compound and the protein. researchgate.net Similar experiments with 5-Bromo-3-methylpyridazine hydrobromide could provide information on its binding to serum albumins or other model proteins.

Circular dichroism (CD) spectroscopy is another powerful technique used to assess conformational changes in a protein upon ligand binding. Changes in the secondary structure of a protein, such as alterations in α-helix or β-sheet content, can be monitored by CD spectroscopy, providing further evidence of a binding event.

Table 2: Example of Spectroscopic Data for Ligand-Protein Interaction

| Spectroscopic Technique | Observation | Interpretation |

| Fluorescence Quenching | Decrease in protein fluorescence intensity | Ligand binding near fluorescent residues |

| Circular Dichroism | Minor changes in the far-UV CD spectrum | Ligand binding does not significantly alter protein secondary structure |

| UV-Visible Absorption | Hyperchromic or hypochromic shift | Formation of a ground-state complex |

This table provides examples of observations and interpretations from spectroscopic studies of ligand-protein interactions.

Ligand Design and Structure-Based Drug Design Principles (Focused on Scaffold Utility, Not Clinical Outcome)

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes the pyridazine core, and by extension 5-Bromo-3-methylpyridazine, a valuable starting point for the design of novel chemical probes and potential therapeutic agents.

Computational Docking Studies with Hypothetical Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to understand how a ligand, such as a pyridazine derivative, might interact with the active site of a protein receptor. The pyridazine ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes. The bromine and methyl substituents on the 5-Bromo-3-methylpyridazine scaffold can also contribute to binding through halogen bonding and hydrophobic interactions, respectively.

Numerous studies have reported the use of molecular docking to predict the binding modes of pyridazine derivatives with various protein targets, including kinases, which are a major class of drug targets. nih.govvensel.org For example, docking studies of 3,6-disubstituted pyridazine derivatives into the ATP binding pocket of JNK1 have revealed key hydrogen bonding interactions with the hinge region of the kinase. nih.gov

Table 3: Representative Docking Scores of Pyridazine Derivatives with Protein Kinases

| Compound Scaffold | Protein Target | Docking Score (kcal/mol) | Key Interactions |

| 3,6-disubstituted pyridazine | JNK1 | -8.5 | Hydrogen bonds with hinge region residues |

| Imidazo[1,2-b]pyridazine | DYRK1A | -9.2 | Hydrogen bonds, hydrophobic interactions |

| Triazolo-pyridazine | PIM-1 Kinase | -7.9 | Interactions with catalytic and DFG motif residues |

This table compiles representative data from the literature to illustrate the application of molecular docking in studying pyridazine-based compounds. nih.govvensel.orgnih.gov

De Novo Design of Pyridazine-Based Scaffolds for Chemical Biology Probes

De novo design involves the computational creation of novel molecular structures with desired properties. The pyridazine scaffold serves as an excellent starting point for such design efforts due to its synthetic tractability and favorable physicochemical properties. By computationally exploring different substitution patterns on the pyridazine ring, it is possible to design new molecules with optimized binding affinities and selectivities for a target of interest.

Reinforcement learning and other machine learning techniques are increasingly being used in de novo design to generate molecules with specific properties. arxiv.org Starting with a core scaffold like 5-Bromo-3-methylpyridazine, these algorithms can suggest modifications to improve binding to a hypothetical protein pocket by optimizing for factors such as shape complementarity, hydrogen bonding, and hydrophobicity. This approach allows for the rapid exploration of chemical space and the generation of novel pyridazine-based chemical probes for investigating biological processes. The design of such probes is crucial for target validation and understanding the intricacies of cellular signaling pathways.

Future Directions and Emerging Research Avenues for 5 Bromo 3 Methylpyridazinehydrobromide

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. researchgate.net For 5-Bromo-3-methylpyridazine (B1155486) hydrobromide, AI and machine learning (ML) offer powerful tools to overcome existing synthetic challenges and explore novel chemical space. These computational techniques can accelerate the design-make-test-analyze cycle, making the discovery of new derivatives more efficient and predictable. acs.org

ML algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design entire synthetic pathways from scratch. researchgate.netbeilstein-journals.org This data-driven approach can significantly reduce the time and resources spent on trial-and-error experimentation. preprints.org For instance, global models can draw on comprehensive databases to propose general conditions for new reactions, while local models can fine-tune parameters for specific reaction families to enhance yield and selectivity. beilstein-journals.org

One key application is computer-aided synthesis planning (CASP), where AI tools can propose retrosynthetic routes to complex target molecules derived from 5-Bromo-3-methylpyridazine hydrobromide. nih.govnih.gov These programs can identify more diverse and efficient synthetic pathways than those conceived by human chemists alone. beilstein-journals.org Furthermore, ML models have shown success in predicting the physicochemical and biological properties of molecules. A machine learning methodology has been developed to predict the corrosion inhibition efficiency of pyridazine (B1198779) compounds, demonstrating the potential for AI to guide the design of new functional molecules. researchgate.net By applying similar models, researchers could predict the properties of novel 5-Bromo-3-methylpyridazine hydrobromide derivatives, prioritizing the synthesis of candidates with the most promising characteristics.

| Machine Learning Application | Potential Impact on 5-Bromo-3-methylpyridazine hydrobromide Research | Relevant ML Models/Techniques |

|---|---|---|

| Retrosynthetic Analysis | Designs novel, efficient, and cost-effective synthetic routes to complex derivatives. | Transformer-based Neural Networks, Graph Convolutional Neural Networks acs.orgpreprints.org |

| Reaction Condition Optimization | Predicts optimal solvents, catalysts, temperatures, and reagents to maximize yield and selectivity. preprints.org | Bayesian Optimization, Random Forest, Gradient Boosting preprints.orgresearchgate.net |

| Property Prediction | Forecasts physicochemical properties, biological activity, or material characteristics of new derivatives. | Quantitative Structure-Property Relationship (QSPR), k-Nearest Neighbor (KNN) researchgate.net |

| Forward-Reaction Prediction | Anticipates the products of unknown or novel reactions involving the pyridazine core. acs.org | Sequence-to-Sequence Models (SMILES-based) acs.org |

Exploration of Novel Catalytic Transformations for Pyridazine Derivatization

While classical methods for pyridazine synthesis exist, the future lies in developing novel catalytic transformations that offer greater efficiency, selectivity, and functional group tolerance. Catalysis can unlock new reaction pathways for the derivatization of the 5-Bromo-3-methylpyridazine hydrobromide core, enabling the synthesis of a wider array of functional molecules.

Recent advancements have highlighted the utility of various metals in pyridazine synthesis. For example, copper(II)-catalyzed aerobic cyclizations have been used to produce 1,6-dihydropyridazines and pyridazines. organic-chemistry.org Similarly, copper-promoted cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org Research has also demonstrated the use of ruthenium and palladium catalysis in constructing the pyridazine ring. liberty.edu

Future research could focus on applying these and other catalytic systems to the post-synthetic modification of the 5-Bromo-3-methylpyridazine hydrobromide scaffold. The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkynyl, and amino substituents. Exploring novel Lewis acid-mediated reactions, such as the inverse electron demand Diels-Alder reaction, could also lead to functionalized pyridazines with high regiocontrol. organic-chemistry.org The development of catalysts for C-H activation at other positions of the pyridazine ring would be a particularly significant advance, offering a direct and atom-economical route to new derivatives.

| Catalytic System | Type of Transformation | Potential Application for Pyridazine Derivatization |

|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) | Functionalization at the C5-Br position with aryl, vinyl, or alkynyl groups. liberty.edu |

| Copper (Cu) | Cyclization and Annulation Reactions | Construction of fused ring systems or introduction of nitrogen-based functionalities. organic-chemistry.org |

| Ruthenium (Ru) | Ring Synthesis and Metathesis | Synthesis of complex pyridazine analogues from alkyne diols. liberty.edu |

| Lewis Acids | Diels-Alder Reactions | Highly regioselective synthesis of functionalized pyridazines. organic-chemistry.org |

Application of Green Chemistry Principles in the Synthesis and Post-Synthetic Modification

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and sustainable. rasayanjournal.co.in Applying these principles to the synthesis and modification of 5-Bromo-3-methylpyridazine hydrobromide can reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to pyridazine synthesis include the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions. rasayanjournal.co.in For example, multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a final product, are inherently greener as they reduce the number of synthetic steps and purification processes. mdpi.com The use of water as a solvent and magnetic nanoparticle-based catalysts that can be easily recovered and reused further enhances the sustainability of these processes. mdpi.com

Microwave-assisted organic synthesis is another powerful green technique that can dramatically shorten reaction times and improve yields. researchgate.netresearchgate.net Similarly, mechanochemistry, where reactions are induced by mechanical energy (grinding) often in the absence of a solvent, aligns with green principles by reducing waste and energy consumption. nih.gov Future research should aim to develop synthetic routes for 5-Bromo-3-methylpyridazine hydrobromide and its derivatives that incorporate these green methodologies, moving away from traditional methods that often rely on hazardous reagents and solvents. rasayanjournal.co.in

| Green Chemistry Principle | Specific Synthetic Strategy | Benefit for Pyridazine Synthesis |

|---|---|---|

| Waste Prevention | Multicomponent Reactions (MCRs) | Reduces reaction steps, solvent use, and purification needs. rasayanjournal.co.in |

| Atom Economy | Catalytic Reactions | Maximizes the incorporation of reactant atoms into the final product. rasayanjournal.co.in |